3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a fluorine atom, and a methylpiperazine moiety attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinoline core or the attached substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: As a probe to study the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of enzymes or receptors involved in disease processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to the modulation of cellular pathways and the inhibition of disease progression.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)quinoline: A quinoline derivative with a similar piperazine moiety but lacking the benzenesulfonyl and fluorine groups.
6-Fluoroquinoline: A quinoline derivative with a fluorine atom but lacking the benzenesulfonyl and piperazine groups.
Benzenesulfonylquinoline: A quinoline derivative with a benzenesulfonyl group but lacking the fluorine and piperazine groups.
Uniqueness
3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline is unique due to the combination of the benzenesulfonyl, fluorine, and methylpiperazine groups attached to the quinoline core. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-23-9-11-24(12-10-23)20-17-13-15(21)7-8-18(17)22-14-19(20)27(25,26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHDZOOQWGIZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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